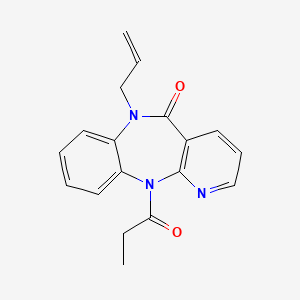
N11-Ethylcarbonyl-N6-(2-propenyl)-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N11-Ethylcarbonyl-N6-(2-propenyl)-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one” is a complex organic compound belonging to the benzodiazepine family Benzodiazepines are known for their wide range of applications in medicine, particularly as anxiolytics, sedatives, and anticonvulsants
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “N11-Ethylcarbonyl-N6-(2-propenyl)-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one” typically involves multi-step organic reactions. The process may start with the preparation of the pyrido[2,3-b][1,5]benzodiazepine core, followed by the introduction of the ethylcarbonyl and propenyl groups. Common reagents used in these reactions include:
Amines: for the formation of the benzodiazepine ring.
Alkylating agents:
Alkenes: for the addition of the propenyl group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include:
Catalysts: to enhance reaction rates.
Purification techniques: such as recrystallization or chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
“N11-Ethylcarbonyl-N6-(2-propenyl)-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one” can undergo various chemical reactions, including:
Oxidation: Conversion of the propenyl group to an epoxide or other oxidized forms.
Reduction: Hydrogenation of the propenyl group to form an ethyl group.
Substitution: Replacement of the ethylcarbonyl group with other functional groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or m-chloroperbenzoic acid.
Reducing agents: Such as hydrogen gas with a palladium catalyst.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of epoxides or ketones.
Reduction: Formation of alkanes.
Substitution: Formation of new benzodiazepine derivatives.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may serve as a tool to study the function of benzodiazepine receptors and their role in various physiological processes.
Medicine
Potential medical applications include the development of new anxiolytic or sedative drugs. Its unique structure may offer advantages over existing benzodiazepines in terms of efficacy and safety.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.
作用機序
The mechanism of action of “N11-Ethylcarbonyl-N6-(2-propenyl)-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one” likely involves interaction with benzodiazepine receptors in the central nervous system. These receptors are part of the GABA-A receptor complex, which mediates inhibitory neurotransmission. By binding to these receptors, the compound may enhance the effects of GABA, leading to sedative and anxiolytic effects.
類似化合物との比較
Similar Compounds
Diazepam: A well-known benzodiazepine with anxiolytic and sedative properties.
Alprazolam: Another benzodiazepine used to treat anxiety and panic disorders.
Lorazepam: Commonly used for its sedative and anxiolytic effects.
Uniqueness
“N11-Ethylcarbonyl-N6-(2-propenyl)-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one” stands out due to its unique structural features, such as the ethylcarbonyl and propenyl groups. These modifications may confer distinct pharmacological properties, potentially offering advantages over other benzodiazepines in terms of efficacy, safety, or specificity.
特性
CAS番号 |
133626-88-7 |
|---|---|
分子式 |
C18H17N3O2 |
分子量 |
307.3 g/mol |
IUPAC名 |
11-propanoyl-6-prop-2-enylpyrido[3,2-c][1,5]benzodiazepin-5-one |
InChI |
InChI=1S/C18H17N3O2/c1-3-12-20-14-9-5-6-10-15(14)21(16(22)4-2)17-13(18(20)23)8-7-11-19-17/h3,5-11H,1,4,12H2,2H3 |
InChIキー |
FIEYWLUOTCEPCN-UHFFFAOYSA-N |
正規SMILES |
CCC(=O)N1C2=CC=CC=C2N(C(=O)C3=C1N=CC=C3)CC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




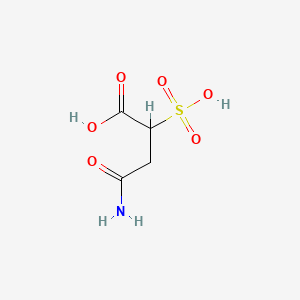





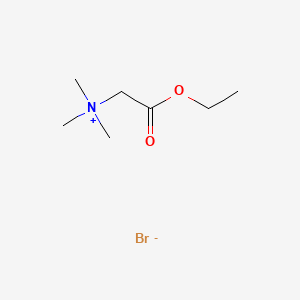

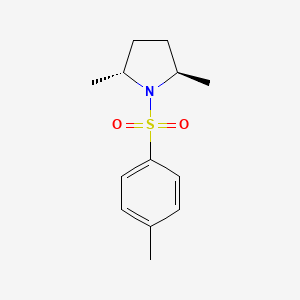

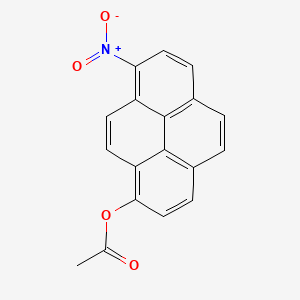
![2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-9,10-dioxo-4-[[3-[(1-oxopropyl)amino]phenyl]amino]-](/img/structure/B12806450.png)
